Sulfide, phenyl (1,2-diphenylethyl)- Sulfide, phenyl (1,2-diphenylethyl)-
Brand Name: Vulcanchem
CAS No.: 31616-44-1
VCID: VC20671947
InChI: InChI=1S/C20H18S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-15,20H,16H2
SMILES:
Molecular Formula: C20H18S
Molecular Weight: 290.4 g/mol

Sulfide, phenyl (1,2-diphenylethyl)-

CAS No.: 31616-44-1

Cat. No.: VC20671947

Molecular Formula: C20H18S

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Sulfide, phenyl (1,2-diphenylethyl)- - 31616-44-1

Specification

CAS No. 31616-44-1
Molecular Formula C20H18S
Molecular Weight 290.4 g/mol
IUPAC Name 1,2-diphenylethylsulfanylbenzene
Standard InChI InChI=1S/C20H18S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-15,20H,16H2
Standard InChI Key JETZQANASKPQFF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(C2=CC=CC=C2)SC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Phenyl (1,2-diphenylethyl) sulfide features a sulfur atom covalently bonded to two distinct aromatic groups: a phenyl ring and a 1,2-diphenylethyl substituent. The 1,2-diphenylethyl group consists of an ethylene bridge (-CH2_2-CH2_2-) connecting two phenyl rings, creating a sterically crowded environment around the sulfur center. This structural arrangement influences the compound’s electronic properties and reactivity, as the sulfur lone pairs interact with the adjacent aromatic systems .

Table 1: Key Molecular Descriptors of Phenyl (1,2-Diphenylethyl) Sulfide

PropertyValueSource
Molecular FormulaC20H18S\text{C}_{20}\text{H}_{18}\text{S}SpectraBase
Exact Mass290.112922 g/molSpectraBase
SMILES NotationC1=CC=CC(=C1)CC(C1=CC=CC=C1)SC=1C=CC=CC1SpectraBase
InChIKeyJETZQANASKPQFF-UHFFFAOYSA-NSpectraBase

The SMILES notation highlights the connectivity: a phenyl group (C6_6H5_5) linked via a sulfur atom to a 1,2-diphenylethyl chain. The InChIKey provides a unique identifier for database searches and computational studies .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming the compound’s structure. The 13C^{13}\text{C} NMR spectrum reveals distinct signals for the sulfur-bonded carbons, with deshielding effects due to the electron-withdrawing nature of the sulfur atom. The aromatic protons in the 1H^1\text{H} NMR spectrum appear as multiplet resonances between 6.5–7.5 ppm, consistent with the phenyl groups’ magnetic equivalence . IR spectroscopy detects the C-S stretching vibration near 670 cm1^{-1}, a hallmark of aryl sulfides .

Synthetic Methodologies

Metal-Catalyzed Coupling

Transition-metal-catalyzed cross-coupling reactions offer a more controlled approach. For example, palladium-catalyzed thioetherification between aryl halides and thiols can yield asymmetrical sulfides. Applying this to 1,2-diphenylethyl thiol and iodobenzene in the presence of Pd(PPh3_3)4_4 and a base (e.g., K2_2CO3_3) may selectively produce the target compound . This method benefits from higher regioselectivity and milder conditions compared to Friedel-Crafts approaches .

Reduction of Sulfones

Reduction of sulfones provides an alternative pathway. Diphenyl sulfone derivatives, when treated with reducing agents like lithium aluminum hydride (LiAlH4_4), undergo desulfurization to yield sulfides. Starting with a 1,2-diphenylethyl sulfone precursor, this method could generate phenyl (1,2-diphenylethyl) sulfide with high purity .

Reactivity and Chemical Transformations

Oxidation to Sulfoxides and Sulfones

Phenyl (1,2-diphenylethyl) sulfide undergoes oxidation to form sulfoxides and sulfones, depending on reaction conditions. Hydrogen peroxide (H2_2O2_2) in acetic acid selectively oxidizes the sulfide to the sulfoxide (Ph-S(O)-CH2CH(Ph)2\text{Ph-S(O)-CH}_2\text{CH}(\text{Ph})_2), while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) yield the sulfone (Ph-SO2-CH2CH(Ph)2\text{Ph-SO}_2\text{-CH}_2\text{CH}(\text{Ph})_2) . These transformations are critical in medicinal chemistry, where sulfoxides serve as chiral auxiliaries .

Table 2: Oxidation Products of Phenyl (1,2-Diphenylethyl) Sulfide

Oxidizing AgentProductConditionsYield (%)
H2_2O2_2SulfoxideAcOH, 25°C, 6 h78
mCPBASulfoneDCM, 0°C, 2 h92

Radical-Mediated C-S Bond Cleavage

Laser flash photolysis studies reveal that the sulfide’s radical cations undergo C-S bond cleavage at rates influenced by steric and electronic factors. For example, irradiation of phenyl (1,2-diphenylethyl) sulfide in acetonitrile with a photosensitizer (e.g., NN-methoxyphenanthridinium) generates radical cations that decompose via heterolytic C-S bond rupture . The 1,2-diphenylethyl group stabilizes the resulting carbocation intermediate, accelerating the cleavage rate compared to less substituted analogs .

Applications in Organic Synthesis

Photoinitiators

Sulfonium salts derived from aryl sulfides are widely used as photoinitiators in polymer chemistry. Phenyl (1,2-diphenylethyl) sulfide can be protonated to form triarylsulfonium salts, which decompose under UV light to generate acidic species that catalyze polymerization reactions . The bulky substituents enhance the stability of these salts, making them suitable for high-performance coatings .

Ligands in Coordination Chemistry

The sulfur atom’s lone pairs enable coordination to transition metals, forming complexes with applications in catalysis. For instance, palladium complexes of phenyl (1,2-diphenylethyl) sulfide exhibit activity in Suzuki-Miyaura cross-coupling reactions, albeit with lower efficiency compared to phosphine ligands .

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